molecular formula C16H19NO2 B13400098 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-

2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-

Cat. No.: B13400098
M. Wt: 257.33 g/mol
InChI Key: KMCIIVVPJFDRQC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- (CAS: 16112-55-3) has the molecular formula C₁₅H₁₇NO₂ and a molecular weight of 243.30 g/mol . Its IUPAC name is N-(3-Phenoxy-2-hydroxypropyl)aniline, featuring:

  • A propanol backbone with a hydroxyl group at position 2.
  • A phenylamino group (-NH-C₆H₅) at position 1.
  • A phenylmethoxy group (-O-CH₂-C₆H₅) at position 3.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-anilino-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C16H19NO2/c18-16(11-17-15-9-5-2-6-10-15)13-19-12-14-7-3-1-4-8-14/h1-10,16-18H,11-13H2

InChI Key

KMCIIVVPJFDRQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CNC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- typically involves nucleophilic ring-opening of epoxides or substitution reactions on appropriately functionalized propanol derivatives. The key synthetic strategy is the introduction of the phenylamino and phenylmethoxy groups onto the propanol backbone through controlled reactions involving epoxides, alkoxides, or halohydrins.

Method 1: Epoxide Ring-Opening with Phenylmethoxy Nucleophile

A well-documented approach involves the reaction of benzyl glycidyl ether (2,3-epoxypropyl benzyl ether) with phenyl-substituted nucleophiles under basic conditions to yield 1-(phenylmethoxy)-2-propanol derivatives.

Example from U.S. Patent #5,098,906:

  • Sodium hydride (NaH) is suspended in dimethylformamide (DMF) and heated to generate the sodium alkoxide from an appropriate alcohol or phenol.
  • Benzyl glycidyl ether is added slowly to the sodium alkoxide solution.
  • The mixture is heated at 80°C for 16–20 hours to complete the nucleophilic ring-opening.
  • The reaction mixture is then diluted, extracted, and purified by distillation to isolate the target compound.

This method allows for the preparation of various 1-alkoxy or aryloxy-3-(phenylmethoxy)-2-propanols by changing the starting alcohol or phenol nucleophile.

Compound Example Boiling Point (°C) Pressure (mm Hg) Yield/Notes
1-(ethoxy)-3-(phenylmethoxy)-2-propanol 92–99 0.25–0.3 Prepared via Example A method
1-(pentyloxy)-3-(phenylmethoxy)-2-propanol 115–118 0.3 Similar synthetic conditions
1-(phenylmethoxy)-2-decanol 178–180 4 Prepared via extended heating

Source: U.S. Patent #5,098,906

Method 2: Substitution on Halohydrins Using Acid Binding Agents

Another synthetic route involves the reaction of halohydrins with phenoxy or phenylamino compounds in the presence of acid binding agents to promote substitution and formation of the desired propanol derivative.

Example from CN Patent CN105330519A:

  • Starting material: 4-phenoxyphenyl (or analogues).
  • Dissolved in an appropriate solvent (e.g., ethanol).
  • Acid binding agents such as pyridine or aqueous pyridine solution are added in molar ratios ranging from 10% to 150% relative to the phenyl compound.
  • The mixture is stirred and heated between 25°C to 120°C.
  • Chloroisopropyl alcohol solution is added dropwise to the reaction vessel.
  • The reaction continues under controlled temperature until completion.
  • Product is isolated by cooling, filtration, washing, and drying.

This method achieves high yields (approximately 89%) and high purity (98%) of 1-(4-phenoxyphenyl)-2-propyl alcohol derivatives, which are structurally related to the target compound.

Acid Binding Agent Molar Ratio to 4-Phenoxyphenyl Yield (%) Product Purity (%)
Pyridine (aqueous) 100% 88.95 98.10
Other acid binding agents 10–150% Variable Variable

Source: CN Patent CN105330519A

Method 3: Direct Alkoxylation Using Sodium Hydride and Alcohols

This method involves the generation of alkoxides from alcohols using sodium hydride, followed by reaction with epoxides or halohydrins to introduce the phenylmethoxy group.

  • Sodium hydride (50% dispersion in mineral oil) is suspended in DMF.
  • Alcohol (e.g., benzyl alcohol) is added to generate the alkoxide.
  • The alkoxide solution is heated to 80°C for 1–2 hours.
  • Epoxides such as 1,2-epoxyalkanes are added slowly.
  • The mixture is heated for 16–20 hours to complete the reaction.
  • The product is worked up by neutralization, extraction, and distillation.

This method is versatile and allows the synthesis of various 1-(phenylmethoxy)alkanols with different alkyl chain lengths.

Starting Epoxide Product Boiling Point (°C) Yield Notes
1,2-Epoxydecane 1-(Phenylmethoxy)-2-decanol 178–180 (4 mm Hg) High yield, purified product
1,2-Epoxyheptane 1-(Phenylmethoxy)-2-heptanol 125–130 (3–5 mm Hg) Similar procedure

Source: U.S. Patent #5,098,906

Comparative Summary of Preparation Methods

Method Key Reagents Reaction Conditions Yield & Purity Remarks
Epoxide ring-opening with sodium alkoxide Sodium hydride, benzyl glycidyl ether, DMF 80°C, 16–20 hours High yields, distillation purification Versatile for various alkoxy groups
Substitution on halohydrins with acid binding agents 4-phenoxyphenyl, chloroisopropyl alcohol, pyridine 25–120°C, 20 hours ~89% yield, 98% purity Efficient for phenoxy-substituted propanols
Direct alkoxylation via sodium hydride Sodium hydride, alcohols, epoxides 80°C, 16–20 hours High yields Allows chain length variation

Exhaustive Research Findings and Notes

  • The use of pyridine as an acid binding agent is critical in halohydrin substitution reactions to neutralize generated HCl and drive the reaction forward.
  • Sodium hydride in DMF is a common base system to generate alkoxide nucleophiles for epoxide ring-opening.
  • Reaction temperatures typically range from ambient (25°C) up to reflux conditions (120°C), depending on substrate reactivity.
  • Purification is generally achieved by extraction and distillation or recrystallization, yielding products with purities exceeding 95%.
  • Structural analogues of the target compound have been synthesized using these methods, demonstrating the adaptability of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenylamino and phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- exerts its effects involves interactions with specific molecular targets. The phenylamino group can interact with enzymes or receptors, while the phenylmethoxy group may influence the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Metoprolol

  • Structure: 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol .
  • Key Differences: Position 1: Isopropylamino (-NH-CH(CH₃)₂) vs. phenylamino. Position 3: 4-(2-Methoxyethyl)phenoxy vs. phenylmethoxy.
  • Pharmacological Profile: Metoprolol is a β₁-selective adrenergic antagonist used for hypertension and angina. Its selectivity arises from the methoxyethylphenoxy group, which enhances receptor affinity . The phenylmethoxy group in the target compound may reduce β₁-selectivity but increase aromatic interactions with non-adrenergic targets.
  • Molecular Weight : 267.36 g/mol (higher than the target compound).

Propranolol Hydrochloride

  • Structure: 1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol .
  • Key Differences :
    • Position 3 : Bulky naphthyloxy group vs. phenylmethoxy.
  • Pharmacological Profile: Non-selective β-blocker with higher lipophilicity due to the naphthyl group, leading to broader tissue distribution and CNS penetration .
  • Impact of Substituents : The phenylmethoxy group in the target compound may offer intermediate lipophilicity compared to naphthyloxy.

Compound ACI-INT-543

  • Structure: 2-Propanol, 1-(2-methoxyphenoxy)-3-(phenylmethoxy)- .
  • Key Differences: Position 3: Phenylmethoxy retained. Position 1: 2-Methoxyphenoxy replaces phenylamino.

Compound with Aminophenylmethyl Substituent

  • Structure: 2-Propanol, 1-[[[(aminophenyl)methyl]phenyl]amino]-3-phenoxy (CAS: 84878-42-2) .
  • Key Differences: Position 1: Addition of an aminophenylmethyl group increases steric bulk and introduces primary amine functionality.
  • Potential Applications: Enhanced binding to receptors requiring extended aromatic or hydrogen-bonding interactions.

Structural and Functional Analysis

Electronic Effects

  • Phenylamino Group: Electron-withdrawing nature may reduce electron density at the hydroxyl group, affecting acidity (pKa) and hydrogen-bonding capacity.
  • Phenylmethoxy Group : Ether linkage provides stability against hydrolysis compared to ester-containing analogs.

Lipophilicity and Bioavailability

  • LogP Estimates :
    • Target compound: ~2.5 (moderate lipophilicity due to two aromatic rings).
    • Metoprolol: ~1.9 (lower due to polar methoxyethyl group).
  • Impact on Absorption : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Pharmacological and Industrial Relevance

  • Receptor Binding: The phenylamino group may interact with adrenergic receptors differently than isopropylamino (e.g., altered selectivity for β₁ vs. β₂ subtypes).
  • Toxicity Considerations: Secondary amines (e.g., phenylamino) may form nitrosamine impurities under certain conditions, requiring stringent quality control .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Target Compound C₁₅H₁₇NO₂ 243.30 Phenylamino, Phenylmethoxy 16112-55-3
Metoprolol C₁₅H₂₅NO₃ 267.36 Isopropylamino, Methoxyethylphenoxy 51384-51-1
Propranolol HCl C₁₆H₂₁NO₂·HCl 295.80 Isopropylamino, Naphthyloxy 318-98-9
ACI-INT-543 C₁₆H₁₈O₄ 274.31 2-Methoxyphenoxy, Phenylmethoxy 805972-34-3

Table 2: Pharmacological Profiles

Compound Biological Activity Selectivity Key Applications
Target Compound Under investigation Unknown Research (e.g., adrenergic modulation)
Metoprolol β₁-Adrenergic antagonist High β₁ selectivity Hypertension, Angina
Propranolol HCl Non-selective β-blocker None Arrhythmia, Migraine

Biological Activity

2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- is a compound that has garnered attention due to its potential biological activities. Understanding its biological properties is crucial for applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- can be represented as follows:

  • Molecular Formula : C16H19NO2
  • Molecular Weight : 273.33 g/mol
  • CAS Number : Not specified in the search results but can be identified through chemical databases.

Biological Activity Overview

The biological activity of 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- can be categorized into various effects on cellular and molecular levels:

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially modulating oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that it may influence inflammatory pathways, although specific mechanisms are yet to be fully elucidated.
  • Cytotoxicity : Some studies have explored the cytotoxic effects of related compounds, suggesting a need for further investigation into the safety profile of this compound.

The mechanisms through which 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- exerts its biological effects are not fully understood. However, insights from related compounds provide a basis for hypothesizing possible interactions:

  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS production in human polymorphonuclear leukocytes (PMNL), indicating a potential pathway for antioxidant effects .
  • Cell Signaling Pathways : It is hypothesized that this compound may interact with key signaling pathways involved in inflammation and cell survival.

Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantPotential modulation of oxidative stress
Anti-inflammatoryInfluence on inflammatory pathways
CytotoxicityNeed for further investigation

Case Studies

  • Oxidative Stress Modulation :
    • A study investigated the effects of phenylamino derivatives on ROS production in PMNL. While the specific compound was not tested, related structures indicated significant modulation of oxidative stress responses, suggesting potential applications in managing oxidative damage .
  • Inflammatory Response :
    • Another research effort focused on similar compounds' ability to inhibit pro-inflammatory cytokine production. Although direct data on 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- is lacking, these findings highlight the relevance of this class of compounds in inflammatory conditions .

Q & A

Basic: What are the optimized synthetic routes for 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-, and how are reaction conditions controlled to maximize yield?

Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions between phenylamine and phenoxy-propanol derivatives. Key parameters include:

  • Temperature : Maintaining 60–80°C to balance reaction kinetics and side-product formation .
  • pH : Alkaline conditions (pH 9–11) to deprotonate the amine group, enhancing nucleophilicity .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., phenylamino vs. phenylmethoxy groups) via chemical shifts at δ 6.5–7.5 ppm (aromatic protons) and δ 3.5–4.5 ppm (methoxy and propanol backbone) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 343.18 for C₂₂H₂₄N₂O₂) and fragmentation pathways .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and degradation products .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of sublimation)?

Answer:
Discrepancies in thermodynamic data (e.g., sublimation enthalpy ΔHₐᵤb) arise from measurement techniques. To resolve:

  • Calorimetry : Use differential scanning calorimetry (DSC) for direct solid-phase measurements .
  • Computational Modeling : Apply group-contribution methods (e.g., Joback-Reid) or DFT (B3LYP/6-311+G**) to predict properties and cross-validate experimental data .
  • Phase Purity : Ensure crystalline homogeneity via X-ray diffraction to avoid skewed results .

Advanced: What experimental designs are recommended to evaluate its pharmacological activity while minimizing bias?

Answer:

  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., β-adrenergic receptors, given structural analogs like propranolol ).
    • Cytotoxicity : MTT assays on human cell lines (IC₅₀ determination) with positive/negative controls .
  • In Vivo Models :
    • Dose-Response : Use blinded, randomized trials in rodent models to assess bioavailability and therapeutic index .
    • Metabolite Tracking : LC-MS/MS identifies active metabolites and degradation pathways .

Advanced: How can researchers develop robust analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

Answer:

  • Sample Preparation : Solid-phase extraction (C18 cartridges) to isolate the compound from proteins/lipids .
  • Chromatography :
    • HPLC-MS/MS : Multiple reaction monitoring (MRM) enhances specificity (e.g., transition m/z 343 → 211) .
    • GC-MS : Derivatization (silylation) improves volatility for gas-phase analysis .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ (<1 ng/mL), and inter-day precision (RSD < 5%) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability : Degrades above 40°C; store at 2–8°C in amber vials to prevent photolysis .
  • Hydrolytic Sensitivity : Susceptible to ester cleavage in acidic/basic conditions; lyophilize for long-term storage .
  • Oxidation : Add antioxidants (e.g., BHT) to solutions to inhibit radical formation .

Advanced: How do structural modifications (e.g., substituent electronegativity) influence its reactivity and bioactivity?

Answer:

  • Electron-Withdrawing Groups : Nitro or cyano substituents on the phenyl ring reduce electron density, slowing nucleophilic reactions but enhancing receptor affinity .
  • Steric Effects : Bulky groups (e.g., tert-butyl) on the propanol backbone reduce metabolic clearance, improving half-life .
  • QSAR Modeling : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent parameters (logP, polar surface area) with activity .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (volatile intermediates) .
  • Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Advanced: What strategies mitigate batch-to-batch variability during scale-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Design of Experiments (DoE) : Taguchi methods optimize parameters (e.g., stirring rate, reagent stoichiometry) for reproducibility .
  • Crystallization Control : Seeding with pure crystals ensures uniform particle size distribution .

Advanced: How can computational tools predict its environmental fate and toxicity?

Answer:

  • ADMET Prediction : Software like SwissADME estimates logP (2.8), bioavailability (85%), and CYP450 interactions .
  • Ecotoxicity Modeling : EPI Suite projects biodegradability (low) and aquatic toxicity (LC₅₀ for fish = 1.2 mg/L) .
  • Metabolite Prediction : Xenosite identifies likely Phase I metabolites (e.g., hydroxylation at the propanol chain) .

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